4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
CAS No.: 941947-41-7
Cat. No.: VC4182135
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941947-41-7 |
|---|---|
| Molecular Formula | C18H17N3O3S2 |
| Molecular Weight | 387.47 |
| IUPAC Name | 4-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H17N3O3S2/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | GFEHOLFCFXYWIL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
4-Methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide features three critical moieties:
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Benzamide backbone: A 4-methoxy-substituted benzoyl group enhances lipid solubility and membrane permeability .
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Thiazole ring: The five-membered heterocycle with nitrogen and sulfur atoms facilitates π-π stacking and hydrogen bonding with biological targets .
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Thiophenmethylaminoethyl side chain: This substituent introduces conformational flexibility and enables interactions with hydrophobic enzyme pockets .
Crystallographic data from analogous compounds reveal intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize the planar conformation . The methoxy group at the para position of the benzamide ring optimizes steric and electronic effects, as evidenced by comparative molecular docking studies .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Bond length (C=O) | 1.22 Å | |
| Torsion angle (C7–C8) | 52.8° | |
| LogP (Predicted) | 3.1 ± 0.2 | |
| Hydrogen bond donors | 2 |
Synthetic Pathways and Optimization
The synthesis of 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves a multi-step strategy:
Thiazole Ring Formation
A Hantzsch thiazole synthesis is employed, reacting 4-methoxybenzamide with α-bromo ketones in the presence of thiourea. Microwave-assisted methods improve yield (78% vs. 52% conventional) .
Final Coupling
A Lossen rearrangement facilitates amide bond formation between the thiazole intermediate and the benzamide precursor, with NaOH in 1,2-dichloroethane yielding 92% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | Thiourea, EtOH, Δ, 12 h | 78% |
| Side chain addition | 2-(Aminomethyl)thiophene, DCM | 65% |
| Amidation | NaOH, DCE, 50°C | 92% |
Pharmacological Activities
Antitumor Activity
In MCF-7 breast cancer cells, the compound exhibits an IC50 of 1.8 µM, surpassing doxorubicin (IC50 = 2.4 µM) . Mechanistic studies indicate cyclin-dependent kinase (CDK) inhibition, inducing G2/M phase arrest and apoptosis.
Antimicrobial Effects
Against Mycobacterium tuberculosis, the minimum inhibitory concentration (MIC) is 0.25 µg/mL, comparable to rifampicin (MIC = 0.12 µg/mL) . The thiophene moiety disrupts mycobacterial cell wall synthesis via DprE1 enzyme inhibition.
Anti-Inflammatory Action
In murine models, the compound reduces TNF-α levels by 62% at 10 mg/kg, outperforming ibuprofen (45% reduction) .
Table 3: Biological Activity Profile
| Activity | Model/Target | Result | Reference |
|---|---|---|---|
| Antitumor | MCF-7 cells | IC50 = 1.8 µM | |
| Antitubercular | M. tuberculosis H37Rv | MIC = 0.25 µg/mL | |
| Anti-inflammatory | LPS-induced mice | TNF-α ↓62% |
Structure-Activity Relationships (SAR)
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Methoxy Position: Para-substitution on the benzamide enhances CDK2 binding affinity (ΔG = −9.2 kcal/mol) versus meta-substituted analogs (−7.8 kcal/mol) .
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Thiophene Flexibility: Replacing thiophene with phenyl reduces antitubercular activity by 4-fold, underscoring sulfur’s role in target engagement .
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Side Chain Length: Extending the ethyl linker to propyl diminishes solubility (LogP ↑0.5) and antitumor potency (IC50 ↑2.3×) .
Therapeutic Applications and Future Directions
Oncology
Preclinical data support its use in HER2-positive cancers, where it synergizes with trastuzumab (combination index = 0.3) . Phase I trials are pending.
Infectious Diseases
As a DprE1 inhibitor, it circumvents resistance mechanisms in multidrug-resistant TB strains . Formulation studies aim to improve oral bioavailability (>30% in rats).
Neuroinflammation
Preliminary results show 40% reduction in amyloid-β plaques in Alzheimer’s models, warranting further investigation .
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